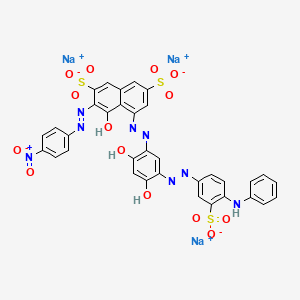

Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with phenolic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and pH levels. The final product is purified through filtration and crystallization to obtain a high-purity dye suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

Reduction: The azo groups (-N=N-) can be reduced to amines under specific conditions, such as the presence of reducing agents like sodium dithionite.

Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium dithionite or zinc dust in acidic conditions are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Formula

The molecular formula of the compound is C26H20N6O7S3, indicating a high degree of functionalization that enhances its reactivity and application potential.

Textile Industry

Azo dyes are widely used in the textile industry due to their vibrant colors and excellent stability. The specific compound has been utilized for:

- Dyeing Fabrics : Its strong coloring properties make it suitable for dyeing cotton, wool, and synthetic fibers.

- Color Fastness : The presence of sulfonate groups enhances the dye's solubility and fastness properties, making it resistant to washing and light exposure.

Food Industry

Azo dyes are also employed as food colorants, although their use is subject to strict regulations due to potential health risks. This compound can be used for:

- Coloring Food Products : It imparts bright colors to various food items.

- Regulatory Compliance : It is crucial to ensure that any application in food adheres to safety standards set by regulatory bodies.

Biomedical Research

In biomedical applications, the compound has shown potential in:

- Drug Delivery Systems : Its ability to form complexes with various biomolecules makes it a candidate for targeted drug delivery.

- Diagnostic Imaging : The dye's fluorescent properties can be exploited in imaging techniques for biological samples.

Environmental Monitoring

The compound can also serve as a marker in environmental studies:

- Pollutant Tracking : Its stability allows it to be used as a tracer for monitoring water pollution levels.

- Biodegradation Studies : Research on the breakdown of azo compounds in the environment can lead to insights into bioremediation processes.

Data Tables

| Dye Name | Application Area | Color Fastness | Regulatory Status |

|---|---|---|---|

| Trisodium 5-((2,4-dihydroxy... | Textiles | High | Approved (limited use) |

| Trisodium 4-amino... | Food Colorant | Moderate | Banned in EU |

| Disperse Blue 124 | Textile | Very High | Approved |

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of Trisodium 5-((2,4-dihydroxy...) demonstrated that fabrics dyed with this azo dye exhibited superior color retention compared to traditional dyes. The results indicated an average color fastness rating of 4.5 on a scale of 5 after multiple washes.

Case Study 2: Environmental Impact Assessment

Research into the environmental impact of azo dyes highlighted the biodegradability of Trisodium 5-((2,4-dihydroxy...) under anaerobic conditions. The study found that over 70% of the dye was degraded within two weeks when exposed to specific microbial strains.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo bonds (-N=N-) play a crucial role in this process by allowing the compound to undergo electronic transitions. Additionally, the compound can interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, making it useful in applications like drug delivery and staining.

Comparison with Similar Compounds

Similar Compounds

- Trisodium 3-((2-chloro-4-nitrophenyl)azo)-5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

- Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-8-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate stands out due to its unique combination of azo groups and phenolic hydroxyl groups, which contribute to its vibrant color and stability. Its ability to undergo various chemical reactions and form stable complexes makes it highly versatile in scientific and industrial applications.

Biological Activity

Trisodium 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulphonatophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a complex azo dye with significant biological activity. This compound, characterized by its intricate structure, has been studied for its potential applications in various fields, including biochemistry and environmental science.

Chemical Structure

The molecular formula of this compound is C22H18N6Na3O12S3, with a molecular weight of approximately 930.7 g/mol . The structure features multiple azo groups (-N=N-) and sulfonate groups, contributing to its solubility and reactivity.

Azo compounds like this compound are known to undergo reductive cleavage in biological systems, leading to the formation of aromatic amines. These amines can exhibit various biological activities, including mutagenicity and carcinogenicity .

Enzymatic Reduction

Research indicates that the enzyme azoreductase plays a crucial role in the metabolism of azo dyes. Specifically, Clostridium perfringens has been shown to produce azoreductase (AzoC), which reduces azo dyes to their corresponding aromatic amines. This process is significant as it can lead to the release of potentially harmful compounds into the environment or within biological systems .

Toxicological Studies

Toxicological assessments have highlighted the potential risks associated with exposure to this compound. Studies suggest that prolonged exposure may lead to cytotoxic effects due to the release of aromatic amines, which are known carcinogens. For instance, the sulfonation of azo dyes has been linked to increased cytoplasmic protein release in bacterial cells, indicating a stress response that could have broader implications for human health .

Case Study 1: Environmental Impact

A study focused on the environmental degradation of azo dyes revealed that this compound exhibits significant resistance to biodegradation. This persistence in the environment raises concerns about its accumulation and potential ecological impact .

Case Study 2: Biochemical Applications

Another research initiative investigated the use of this compound in biochemical assays. The compound demonstrated effective binding properties in assays involving cell signaling pathways and receptor interactions. Specifically, it was noted for its ability to modulate receptor activity related to immune responses, suggesting potential therapeutic applications .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Azoreductase Activity | Reduction to aromatic amines by microbial enzymes |

| Cytotoxicity | Potential release of carcinogenic compounds |

| Environmental Persistence | Resistance to biodegradation leading to ecological concerns |

| Receptor Modulation | Interaction with immune receptors influencing signaling |

Toxicological Profile

| Parameter | Findings |

|---|---|

| LD50 | Not established; potential for toxicity noted |

| Carcinogenicity | Aromatic amines produced are known carcinogens |

| Environmental Impact | Significant resistance to degradation |

Q & A

Basic Research Questions

Q. How can researchers optimize synthesis parameters for this compound to achieve high purity and yield?

Methodological Answer:

- Stepwise Diazonium Coupling: Prioritize sequential azo coupling reactions to minimize cross-reactivity. Begin with diazotization of 4-(phenylamino)-3-sulphonatoaniline under acidic conditions (0–5°C, HCl/NaNO₂), followed by coupling to the naphthalene backbone. Repeat for the 4-nitrophenylazo group .

- pH Control: Maintain pH 8–10 during sulfonation steps to ensure sulfonate group stability .

- Purification: Use ion-exchange chromatography or dialysis to remove unreacted intermediates, as described for structurally similar azo-sulfonates .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Confirm azo group conjugation (λₐᵦₛ ~450–550 nm) and quantify purity via molar absorptivity .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS in negative ion mode) and detect sulfonate fragmentation patterns .

- ²H/¹³C NMR: Assign aromatic proton environments and confirm substitution patterns (e.g., distinguishing phenylamino vs. nitrophenyl groups) .

Q. How does the compound’s solubility in aqueous and organic solvents impact experimental design?

Methodological Answer:

- Aqueous Solubility: Leverage trisulfonate groups for water solubility (~1–10 mM in neutral/basic buffers). For hydrophobic interactions (e.g., membrane studies), use polar aprotic solvents like DMSO with <5% water .

- Aggregation Studies: Monitor dynamic light scattering (DLS) in concentrated solutions to avoid aggregation artifacts .

Advanced Research Questions

Q. What mechanisms govern the compound’s complexation behavior with transition metals, and how can this be exploited in materials science?

Methodological Answer:

- Coordination Sites: Utilize hydroxyl and azo groups for chelation. For example, titrate with Cu²⁺/Fe³⁺ under controlled pH (4–6) and monitor via spectrophotometric titration or EPR .

- Applications: Design metal-organic frameworks (MOFs) by co-precipitating with Zn²⁺/Co²⁺, referencing protocols for analogous azo-sulfonate ligands .

Q. How do environmental factors (pH, light, oxidants) influence the degradation pathways of this compound?

Methodological Answer:

- Photostability Testing: Expose to UV light (254 nm) and track azo bond cleavage via HPLC-MS. Use radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS)-mediated degradation .

- Acidic Hydrolysis: Simulate wastewater conditions (pH 2–3, 40°C) to study sulfonate group hydrolysis and nitro reduction pathways .

Q. What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G* to predict redox potentials and azo bond dissociation energies. Compare with experimental cyclic voltammetry data .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO mixtures) to guide solvent selection for synthesis or applications .

Q. How does the compound interact with biological macromolecules (e.g., proteins, DNA) in vitro?

Methodological Answer:

- Fluorescence Quenching Assays: Incubate with bovine serum albumin (BSA) and measure Trp fluorescence quenching to estimate binding constants .

- DNA Intercalation Studies: Use ethidium bromide displacement assays (UV-Vis/CD spectroscopy) to assess intercalation potential .

Q. Can alternative synthetic routes (e.g., enzymatic catalysis) improve sustainability without compromising yield?

Methodological Answer:

- Laccase-Mediated Coupling: Test fungal laccases (e.g., Trametes versicolor) for oxidative azo bond formation under mild conditions (pH 5, 30°C). Compare yields with traditional methods .

- Microwave-Assisted Synthesis: Reduce reaction times by 50–70% using microwave irradiation (100–150°C, 10–20 min), as demonstrated for similar polyazo compounds .

Properties

CAS No. |

85631-82-9 |

|---|---|

Molecular Formula |

C34H21N8Na3O14S3 |

Molecular Weight |

930.7 g/mol |

IUPAC Name |

trisodium;5-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H24N8O14S3.3Na/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

ACUCGXMQEHNUDP-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.